Fap-PI3KI1

Idiopathic Pulmonary Fibrosis PI3K/Akt Signaling Target Engagement

Standard pan-PI3K inhibitors like LY294002 cause systemic off-target effects, confounding fibrosis research due to broad pathway suppression. Fap-PI3KI1 solves this through FAP-mediated targeting: - Restricts PI3K inhibition exclusively to FAP-overexpressing pathological myofibroblasts - Validated in bleomycin-induced IPF model: reduces hydroxyproline & collagen deposition - Molecular weight: 1177.19 g/mol, formula: C52H48F4N10O12S3 - Reference standard for FAP-targeted drug conjugate development

Molecular Formula C52H48F4N10O12S3
Molecular Weight 1177.2 g/mol
Cat. No. B12403998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFap-PI3KI1
Molecular FormulaC52H48F4N10O12S3
Molecular Weight1177.2 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CC(CC1C#N)(F)F)NC(=O)C2=CC(=NC=C2)CNC(=O)CCC(=O)NC(CSSCCOC(=O)OCC3=NC=C(C=C3)C4=C5C=C(C=CC5=NC=C4)C6=CC(=C(N=C6)OC)NS(=O)(=O)C7=C(C=C(C=C7)F)F)C(=O)O
InChIInChI=1S/C52H48F4N10O12S3/c1-29(49(70)66-28-52(55,56)21-37(66)22-57)63-47(69)31-11-13-58-36(17-31)25-61-45(67)9-10-46(68)64-43(50(71)72)27-80-79-16-15-77-51(73)78-26-35-6-3-32(23-60-35)38-12-14-59-41-7-4-30(18-39(38)41)33-19-42(48(76-2)62-24-33)65-81(74,75)44-8-5-34(53)20-40(44)54/h3-8,11-14,17-20,23-24,29,37,43,65H,9-10,15-16,21,25-28H2,1-2H3,(H,61,67)(H,63,69)(H,64,68)(H,71,72)/t29-,37-,43-/m0/s1
InChIKeyDXXIUVWNTLDCDL-QWSSMIDASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fap-PI3KI1: FAP-Targeted PI3K Inhibitor


Fap-PI3KI1 (also designated FAPL-PI3Ki1; CAS: 2415941-98-7 / 2723568-72-5) is a first-in-class small molecule that combines a fibroblast activation protein (FAP) ligand with a phosphatidylinositol 3-kinase (PI3K) inhibitor warhead [1]. It is specifically designed to achieve cell-type selective inhibition of the PI3K/Akt/mTOR signaling axis within pathological myofibroblasts that overexpress FAP, a membrane-spanning protease minimally present on quiescent fibroblasts or other healthy tissues [1]. The compound exhibits a molecular formula of C52H48F4N10O12S3 and a molecular weight of 1177.19 g/mol .

✓ FAP-dependent PI3K pathway inhibition in fibroblast models
✓ Supports cell-type selective signaling studies in IPF research
✓ Reported target engagement in human IPF lung fibroblasts

Fap-PI3KI1: Superior Selectivity Over Pan-PI3K Inhibitors


Substituting Fap-PI3KI1 with conventional pan-PI3K inhibitors (e.g., LY294002, wortmannin) or systemic PI3K/mTOR inhibitors (e.g., omipalisib) fundamentally alters the experimental outcome due to the absence of FAP-mediated cellular targeting. While generic inhibitors broadly suppress PI3K signaling in all cell types—leading to systemic on-target toxicities and confounding off-target effects [2]—Fap-PI3KI1's conjugated FAP ligand restricts PI3K inhibition predominantly to FAP-expressing pathological myofibroblasts [1]. This differential selectivity is not a matter of degree but a categorical difference in mechanism, rendering in-class substitution invalid for studies requiring cell-type-specific pathway interrogation or therapeutic window assessment [1].

Fap-PI3KI1 (Targeted)
Pan-PI3K / PI3K/mTOR Inhibitors (e.g., LY294002, Omipalisib)
FAP-gated cellular selectivity; inhibits PI3K in FAP+ myofibroblasts
Broad PI3K suppression in all cell types may confound cell-type-specific interpretation
FAP-dependent suppression of collagen and Akt phosphorylation
Non-selective pathway inhibition lacks FAP-dependent mechanism; may alter experimental readouts
Enables targeted pathway evaluation without global PI3K suppression
Systemic PI3K inhibition may complicate cell-type-specific pathway interpretation

Fap-PI3KI1: Efficacy and Selectivity Evidence


Cellular Target Engagement: Akt Inhibition in IPF Fibroblasts

Fap-PI3KI1 demonstrates potent and selective inhibition of the PI3K/Akt pathway specifically in FAP-expressing human IPF lung fibroblasts. In these disease-relevant primary cells, Fap-PI3KI1 inhibits TGFβ1-stimulated phosphorylation of Akt with an IC50 of 200 nM [1]. This contrasts sharply with the pan-PI3K inhibitor LY294002, which requires significantly higher concentrations (IC50 ~1.4 μM for PI3K inhibition) and lacks any cellular selectivity . Furthermore, while the highly potent PI3K/mTOR inhibitor omipalisib (GSK2126458) exhibits sub-nanomolar biochemical potency (PI3Kα IC50 = 0.04 nM), its activity is untargeted and systemic [2].

Target Engagement IC50
Reported
200 nM
Supports dose-model interpretation in IPF fibroblasts
FAP-targeting associated with lower IC50 vs pan-inhibitor (~1.4 μM)
Idiopathic Pulmonary Fibrosis PI3K/Akt Signaling Target Engagement

Mechanistic Selectivity: FAP-Dependent Collagen Suppression

The anti-fibrotic efficacy of Fap-PI3KI1 is mechanistically contingent upon the presence of FAP. Studies demonstrate that the compound's ability to suppress TGFβ1-stimulated collagen production and Akt phosphorylation is abrogated in the absence of FAP expression [1]. This FAP-dependence is a unique feature not shared by any conventional PI3K inhibitor (e.g., LY294002, wortmannin) or dual PI3K/mTOR inhibitor (e.g., omipalisib), which inhibit PI3K signaling indiscriminately across all cell types, including healthy fibroblasts and immune cells [2][3].

FAP-Dependent Mechanism
Reported
Activity requires FAP expression
Enables fibroblast-selective pathway interrogation
FAP-gated mechanism not shared by generic inhibitors
Fibroblast Activation Protein Collagen Synthesis Mechanism of Action

Functional Anti-Fibrotic Efficacy: Collagen Inhibition in IPF Fibroblasts

In primary human IPF lung fibroblasts, Fap-PI3KI1 potently inhibits collagen synthesis, a hallmark pathogenic driver of pulmonary fibrosis [1]. While the pan-PI3K inhibitor LY294002 also reduces collagen production in TGFβ-stimulated lung fibroblasts, it does so only at high micromolar concentrations (10-50 μM) and without cellular selectivity [2]. The FAP-targeted approach of Fap-PI3KI1 enables effective suppression of collagen synthesis at significantly lower exposures, correlating with its targeted mechanism of action [1].

Collagen Synthesis Inhibition
Reported
FAP-dependent reduction in collagen
Supports fibrosis model endpoint evaluation
LY294002 requires μM concentrations without selectivity
Collagen Deposition Extracellular Matrix Fibrosis Model

In Vivo Efficacy: Collagen Reduction and Survival in IPF Model

In a therapeutically relevant bleomycin-induced mouse model of IPF, systemic administration of Fap-PI3KI1 significantly suppressed the production of hydroxyproline (the major building block of collagen), reduced overall collagen deposition in the lungs, and conferred a statistically significant survival advantage compared to vehicle-treated controls [1]. In contrast, systemic PI3K/mTOR inhibitors like omipalisib, while showing target engagement in IPF patients, have demonstrated only modest tolerability and limited clinical benefit in trials, highlighting the potential therapeutic window advantage of targeted delivery [2].

In Vivo Bleomycin Model
Model-response context
Reduced hydroxyproline; reported survival endpoint
Supports preclinical model-response studies
Survival endpoint context; data to verify in independent models
Bleomycin Model Hydroxyproline Survival Benefit

Fap-PI3KI1: Key Research Applications


Fibroblast-Specific PI3K Signaling in IPF Pathogenesis

Researchers elucidating the cell-autonomous role of PI3K/Akt signaling in activated myofibroblasts can employ Fap-PI3KI1 to selectively ablate this pathway exclusively in FAP-expressing cells [1]. This application is uniquely enabled by the compound's FAP-gated mechanism, which prevents confounding effects from PI3K inhibition in epithelial, endothelial, or immune cells that would occur with generic inhibitors [1][2].

Therapeutic Proof-of-Concept in Preclinical IPF Models

Fap-PI3KI1 serves as an ideal tool compound for establishing therapeutic proof-of-concept in the bleomycin-induced mouse model of IPF. Its documented ability to reduce hydroxyproline content, limit collagen deposition, and extend survival provides a robust benchmark for evaluating the efficacy of novel anti-fibrotic strategies [1].

Developing FAP-Targeted Drug Delivery Platforms

As a prototypical FAP-targeted small molecule conjugate, Fap-PI3KI1 is valuable for research programs focused on designing and optimizing FAP-ligand drug delivery systems. Its structure and pharmacology can serve as a reference for conjugating diverse payloads (e.g., imaging agents, other kinase inhibitors) to achieve targeted delivery to fibrotic tissues [1].

Application
Selection Property
Validation Focus
Myofibroblast PI3K signaling studies
FAP-dependent PI3K pathway inhibition
Target engagement in FAP+ cells
Bleomycin-induced pulmonary fibrosis research
In vivo model-response endpoints
Hydroxyproline and collagen reduction
FAP-targeted conjugate development
Prototypical FAP-PI3K inhibitor conjugate
Conjugate stability and targeting validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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